molecular formula C13H18N2O5S B13506015 Benzyl 2-(sulfamoylmethyl)morpholine-4-carboxylate

Benzyl 2-(sulfamoylmethyl)morpholine-4-carboxylate

Cat. No.: B13506015
M. Wt: 314.36 g/mol
InChI Key: MIRZZWIGAUQRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(sulfamoylmethyl)morpholine-4-carboxylate is a chemical compound with a unique structure that combines a benzyl group, a sulfamoylmethyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(sulfamoylmethyl)morpholine-4-carboxylate typically involves the reaction of benzyl chloroformate with morpholine in the presence of a base, followed by the introduction of a sulfamoylmethyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(sulfamoylmethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine ring positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 2-(sulfamoylmethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(sulfamoylmethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzyl morpholine-4-carboxylate: Shares the morpholine ring and benzyl group but lacks the sulfamoylmethyl group.

    Sulfamoylmethyl morpholine: Contains the sulfamoylmethyl group and morpholine ring but lacks the benzyl group.

Uniqueness: Benzyl 2-(sulfamoylmethyl)morpholine-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

IUPAC Name

benzyl 2-(sulfamoylmethyl)morpholine-4-carboxylate

InChI

InChI=1S/C13H18N2O5S/c14-21(17,18)10-12-8-15(6-7-19-12)13(16)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,17,18)

InChI Key

MIRZZWIGAUQRMA-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.